Cas no 1019619-33-0 (4-chloro-N-cyclopentylaniline)

4-chloro-N-cyclopentylaniline 化学的及び物理的性質
名前と識別子
-
- 4-chloro-N-cyclopentylaniline
- N-Cyclopentyl-4-chloroaniline
- EN300-164963
- AKOS000235328
- SCHEMBL18855421
- F72419
- 4-Chloro-N-cyclopentylbenzenamine
- 1019619-33-0
- MFCD11144569
-
- インチ: 1S/C11H14ClN/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10,13H,1-4H2
- InChIKey: PDICLBNBJRYEOF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)NC1CCCC1
計算された属性
- せいみつぶんしりょう: 195.0814771g/mol
- どういたいしつりょう: 195.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12
- 疎水性パラメータ計算基準値(XlogP): 3.8
4-chloro-N-cyclopentylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164963-0.05g |
4-chloro-N-cyclopentylaniline |
1019619-33-0 | 0.05g |
$612.0 | 2023-02-17 | ||
Enamine | EN300-164963-5.0g |
4-chloro-N-cyclopentylaniline |
1019619-33-0 | 5.0g |
$2110.0 | 2023-02-17 | ||
abcr | AB593180-5g |
4-Chloro-N-cyclopentylaniline; . |
1019619-33-0 | 5g |
€856.70 | 2024-07-19 | ||
1PlusChem | 1P01AYEX-100mg |
4-chloro-N-cyclopentylaniline |
1019619-33-0 | 95% | 100mg |
$31.00 | 2023-12-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1722621-100mg |
4-Chloro-N-cyclopentylbenzenamine |
1019619-33-0 | 95% | 100mg |
¥270.00 | 2024-08-09 | |
Enamine | EN300-164963-0.1g |
4-chloro-N-cyclopentylaniline |
1019619-33-0 | 0.1g |
$640.0 | 2023-02-17 | ||
Enamine | EN300-164963-0.5g |
4-chloro-N-cyclopentylaniline |
1019619-33-0 | 0.5g |
$699.0 | 2023-02-17 | ||
1PlusChem | 1P01AYEX-1g |
4-chloro-N-cyclopentylaniline |
1019619-33-0 | 95% | 1g |
$136.00 | 2023-12-27 | |
Enamine | EN300-164963-10000mg |
4-chloro-N-cyclopentylaniline |
1019619-33-0 | 10000mg |
$1163.0 | 2023-09-21 | ||
Enamine | EN300-164963-50mg |
4-chloro-N-cyclopentylaniline |
1019619-33-0 | 50mg |
$227.0 | 2023-09-21 |
4-chloro-N-cyclopentylaniline 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
4-chloro-N-cyclopentylanilineに関する追加情報
Professional Introduction to 4-chloro-N-cyclopentylaniline (CAS No. 1019619-33-0)
4-chloro-N-cyclopentylaniline, with the chemical formula C12H13ClN, is a significant compound in the field of pharmaceutical chemistry and molecular biology. This compound, identified by its CAS number 1019619-33-0, has garnered attention due to its versatile applications in the synthesis of bioactive molecules and its role in various research endeavors.
The structure of 4-chloro-N-cyclopentylaniline consists of a chlorinated aniline derivative attached to a cyclopentyl ring. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups in its molecular framework allows for a wide range of chemical modifications, facilitating the development of novel compounds with potential therapeutic benefits.
In recent years, 4-chloro-N-cyclopentylaniline has been extensively studied for its role in the development of pharmaceutical agents. Its structural features make it an excellent precursor for the synthesis of more complex molecules, including those targeted at treating neurological disorders, infectious diseases, and inflammatory conditions. The compound's ability to act as a building block for heterocyclic compounds has been particularly noteworthy in medicinal chemistry.
One of the most compelling aspects of 4-chloro-N-cyclopentylaniline is its utility in the synthesis of small-molecule inhibitors. Researchers have leveraged its chemical properties to develop molecules that interact with specific biological targets, modulating pathways associated with various diseases. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on enzymes involved in cancer progression, making it a promising candidate for further investigation.
The cyclopentyl group in the molecule contributes to its stability and bioavailability, which are critical factors in drug design. This feature ensures that the compound remains intact during metabolic processes, enhancing its efficacy as an active pharmaceutical ingredient (API). Additionally, the chlorine substituent provides a handle for further functionalization, allowing chemists to tailor the molecule's properties to meet specific pharmacological requirements.
Advances in computational chemistry have further enhanced the understanding of how 4-chloro-N-cyclopentylaniline interacts with biological systems. Molecular modeling studies have revealed insights into its binding affinity and mechanism of action, providing a foundation for rational drug design. These computational approaches have complemented experimental work, enabling researchers to predict and optimize the properties of new derivatives more efficiently.
In the realm of academic research, 4-chloro-N-cyclopentylaniline has been employed in various interdisciplinary studies. Its applications extend beyond pharmaceuticals into materials science and agrochemicals, where its unique structural features offer advantages in designing novel materials with specific functionalities. The compound's versatility underscores its importance as a research tool across multiple scientific disciplines.
The synthesis of 4-chloro-N-cyclopentylaniline itself is a testament to the ingenuity of organic chemists. The process typically involves multi-step reactions that require precise control over reaction conditions. Recent methodologies have focused on improving yield and purity while minimizing waste, aligning with green chemistry principles. These advancements not only enhance the efficiency of producing this compound but also contribute to sustainable practices in chemical manufacturing.
Ongoing research continues to uncover new applications for 4-chloro-N-cyclopentylaniline. Studies are exploring its potential in developing treatments for emerging infectious diseases, where rapid discovery of novel therapeutics is crucial. The compound's role as a scaffold for drug design remains a focal point, with scientists striving to expand its utility through innovative synthetic strategies.
The future prospects for 4-chloro-N-cyclopentylaniline are bright, driven by continued investment in research and development. As our understanding of biological systems grows, so does the demand for specialized compounds like this one. Its contributions to science are likely to be far-reaching, impacting not only medicine but also other areas where precise molecular interactions are essential.
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